

Spectroscopic Analysis of 3-Methyl-3-phenylbutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-3-phenylbutanoic acid

Cat. No.: B175477

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Methyl-3-phenylbutanoic acid** (CAS No. 1010-48-6). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. It also includes detailed experimental protocols for acquiring such data.

Chemical Structure and Predicted Spectroscopic Data

Chemical Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol Structure:

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The following tables summarize the predicted spectroscopic data for **3-Methyl-3-phenylbutanoic acid**. These predictions are based on the analysis of its functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
7.2-7.4	Multiplet	5H	Aromatic (C ₆ H ₅)
~2.6	Singlet	2H	-CH ₂ -
~1.4	Singlet	6H	2 x -CH ₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~178	-COOH
~145	Aromatic (quaternary)
~128	Aromatic (-CH)
~126	Aromatic (-CH)
~125	Aromatic (-CH)
~45	-CH ₂ -
~37	C(CH ₃) ₂
~29	-CH ₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
2970-2870	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic)
~1300	Medium	C-O stretch
~920	Broad, Medium	O-H bend (out-of-plane)
760, 700	Strong	C-H bend (aromatic, monosubstituted)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
178	[M] ⁺ (Molecular ion)
163	[M - CH ₃] ⁺
119	[M - COOH - H ₂ O] ⁺ or [C ₉ H ₁₁] ⁺
105	[C ₈ H ₉] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **3-Methyl-3-phenylbutanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methyl-3-phenylbutanoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical, and for carboxylic acids, DMSO-d_6 can be advantageous for observing the acidic proton.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width should be set to cover the expected range of chemical shifts (typically 0-14 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The spectral width should encompass the expected range for all carbon environments (typically 0-200 ppm).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology for Solid Sample (Thin Film Method):

- Sample Preparation: Dissolve a small amount of solid **3-Methyl-3-phenylbutanoic acid** in a volatile organic solvent (e.g., acetone or methylene chloride).[1]
- Film Deposition: Apply a drop of the solution onto the surface of a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]
- Spectral Acquisition:
 - Place the salt plate in the sample holder of an FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.

Methodology (Electron Ionization - EI):

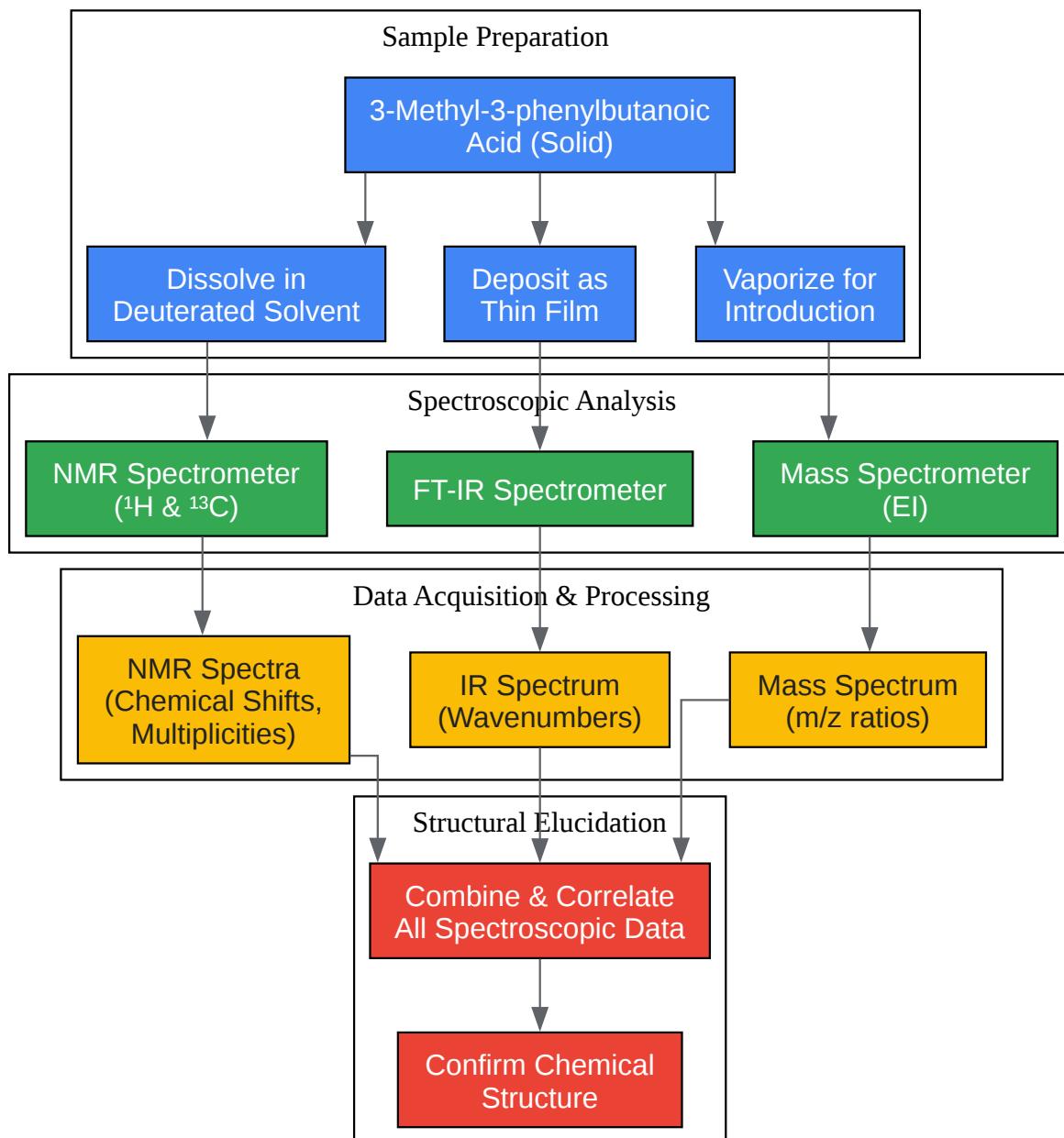
- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for samples that are amenable to this separation technique.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[2][3] This causes the molecules to ionize and fragment in a reproducible manner.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methyl-3-phenylbutanoic acid**.

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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methyl-3-phenylbutanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175477#spectroscopic-data-for-3-methyl-3-phenylbutanoic-acid-nmr-ir-mass-spec>]

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